n-Hydroxy-d-asparagine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H8N2O4 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
(2R)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1 |
InChI Key |
ZBYVTTSIVDYQSO-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)NO |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NO |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for N Hydroxy D Asparagine
Chemical Synthesis Approaches
The construction of the n-Hydroxy-d-asparagine scaffold requires precise control over stereochemistry and functional group manipulations. Researchers have developed various strategies to achieve this, primarily revolving around the synthesis of key intermediates like n-Hydroxy-D-aspartic acid derivatives.
Stereoselective Synthesis of n-Hydroxy-D-Aspartic Acid Derivatives
The stereoselective synthesis of n-Hydroxy-D-aspartic acid derivatives is fundamental to obtaining enantiomerically pure this compound. One notable approach involves the use of chiral starting materials to guide the stereochemical outcome of the reactions. For instance, the synthesis of protected (2S,3S)-β-hydroxyaspartic acid has been achieved from N-Boc-(R)-serine. researchgate.net This method involves key transformations such as ruthenium tetraoxide-mediated oxidation of an ethynyl (B1212043) group to form the β-carboxylic acid and subsequent dichromate oxidation of a primary alcohol to yield the α-carboxylic acid. researchgate.net
Another strategy employs enzymatic reactions to establish the desired stereocenters. Tandem aldol (B89426) addition-transamination reactions, catalyzed by enzymes like trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA), have been used to produce chiral γ-hydroxy-α-amino acids with high enantioselectivity from simple achiral starting materials. nih.govresearchgate.net Furthermore, hydrolases have been effectively used in the kinetic resolution of racemic intermediates to isolate the desired stereoisomer of amino acid derivatives. acs.org
A retrosynthetic analysis for β-indolyloxy aspartate analogs, which are structurally related to hydroxyaspartic acid, suggests deriving the target molecules from dimethyl (l-threo)-N-Boc-3-hydroxyaspartate, a key precursor obtainable from commercially available d-tartaric acid. nih.gov This highlights the importance of readily available chiral pool starting materials in the stereoselective synthesis of complex amino acid derivatives.
Utilization of Precursor Compounds in Synthetic Pathways (e.g., N-benzyloxyaspartic acid esters)
N-benzyloxyaspartic acid esters have proven to be valuable precursors in the synthesis of N-hydroxyaspartic acid derivatives. cdnsciencepub.com The benzyl (B1604629) group serves as a convenient protecting group for the hydroxylamino functionality. This protecting group can be readily removed via hydrogenation to yield the corresponding N-hydroxypeptides. cdnsciencepub.com The synthesis of N-acyl derivatives of N-hydroxyaspartic acid has been successfully achieved using N-benzyloxyaspartic acid esters as the starting material. cdnsciencepub.com
The general synthetic utility of this approach is demonstrated by the preparation of various N-phthaloylglycyl-N-benzyloxyaspartic acid esters, which are then converted to the N-hydroxy derivatives through hydrogenation. cdnsciencepub.com For example, N-phthaloylglycyl-N-hydroxy-D-aspartic acid dimethyl ester was obtained in high yield from its N-benzyloxy precursor. cdnsciencepub.com
Furthermore, the synthesis of N-(benzyloxy)glycine derivatives with various protecting groups suitable for both liquid- and solid-phase peptide synthesis has been reported, underscoring the versatility of the N-benzyloxy protecting group strategy. nih.gov These precursors are crucial for the subsequent incorporation of the N-hydroxyamino acid residue into peptide chains. nih.gov
Strategies for the Incorporation of n-Hydroxylated Amino Acid Residues into Peptides
Once the N-hydroxylated amino acid is synthesized, the next challenge lies in its efficient and stereochemically preserved incorporation into a peptide sequence. Both solution-phase and solid-phase strategies have been developed to address this.
Solution-Phase Synthesis of N-(Hydroxy)-Peptoid–Peptide Hybrids
Solution-phase synthesis offers a flexible approach for creating N-(hydroxy)-peptoid–peptide hybrids. This method involves the coupling of N-hydroxylated amino acid building blocks with other amino acids or peptide fragments in a suitable solvent system. A key challenge in this approach is the often low reactivity of N-alkoxy residues in amide bond formation. nih.gov To overcome this, specific coupling reagents like a combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) have been found to be effective. nih.govchemrxiv.org
However, a significant side reaction in the solution-phase synthesis of dipeptide-peptoids is the intramolecular cyclization to form diketopiperazines (DKPs). nih.gov This is particularly prevalent when attempting to deprotect the N-terminal of a dipeptide containing an N-hydroxy residue, as the resulting free amine can readily attack the adjacent carbonyl group. nih.gov To circumvent DKP formation, a C-terminal elongation strategy can be employed, where the N-hydroxylated amino acid is coupled to an amino acid ester. nih.gov
| Precursor | Coupling Reagent | Product | Yield | Reference |
| N-(OBn)-Gly-OEt | Fmoc-Ala-OH, HATU/HOAt | Fmoc-Ala-N(OBn)-Gly-OEt | 87% | nih.gov |
| N-(OBn)-Gly-OEt | Fmoc-Val-OH, HATU/HOAt | Fmoc-Val-N(OBn)-Gly-OEt | 70% | nih.gov |
| N-(OBn)-Gly-OEt | Fmoc-Phg-OH, HATU/HOAt | Fmoc-Phg-N(OBn)-Gly-OEt | 75% | nih.gov |
| Acetyl Hyg | H-Ala-OtBu, EDCi | Acetyl-Hyg-Ala-OtBu | Not specified | nih.gov |
| Acetyl Hyg | H-Val-OtBu, HATU | Acetyl-Hyg-Val-OtBu | Not specified | nih.gov |
Solid-Phase Synthesis Techniques for N-Hydroxy Peptides
Solid-phase peptide synthesis (SPPS) provides a streamlined and often automated method for assembling peptides, including those containing N-hydroxy amino acids. rsc.orgrsc.orgchempep.com The fundamental principle of SPPS involves attaching the C-terminal amino acid to an insoluble resin support and then sequentially adding protected amino acids. chempep.com This allows for the easy removal of excess reagents and byproducts by simple washing steps. chempep.com
For the incorporation of N-hydroxy amino acids, a versatile method involves preparing the N-hydroxy peptide on the solid support. rsc.orgrsc.org This often requires the use of a protected form of the N-hydroxy amino acid, such as an N-allyloxy dipeptide acid, which can be incorporated using standard coupling conditions. rsc.org The protecting group is then removed at a later stage of the synthesis.
The choice of resin is also a critical consideration in SPPS. For instance, a Rink-amide resin can be used to generate a peptide with a C-terminal amide upon cleavage. csic.es The synthesis of Talarolide A, a natural product containing a hydroxamate bridge, was successfully achieved using a carefully designed solid-phase approach. nih.gov This involved the synthesis of a protected linear precursor on the resin, followed by sequential deprotection and cyclization. nih.gov
| Strategy | Key Features | Application Example | Reference |
| Pre-formed Building Block | Use of protected N-allyloxy dipeptide acids. | Synthesis of β-hairpin peptides. | rsc.org |
| On-Resin Hydroxylation | Not explicitly detailed but implied by general SPPS methods. | General synthesis of N-hydroxy peptides. | rsc.orgrsc.org |
| Lysine Side-Chain Modification | Incorporation of a HOPO moiety onto the ε-amino group of lysine. | Synthesis of 1,2-HOPO-containing peptide chelators. | csic.es |
| Fragment Condensation | Synthesis of a protected linear precursor on resin. | Total synthesis of Talarolide A. | nih.gov |
Considerations for Maintaining Stereochemical Integrity During Synthesis
A major challenge in peptide synthesis, particularly when incorporating modified amino acids, is the preservation of stereochemical integrity. chempep.commdpi.com Epimerization, the change in configuration at a stereocenter, can occur at the α-carbon of an amino acid during the activation of its carboxyl group for peptide bond formation. mdpi.com This can lead to a mixture of diastereomeric peptides, which can be difficult to separate and may have different biological activities.
Several factors can influence the extent of epimerization, including the type of coupling reagent, the base used, the solvent, and the temperature. mdpi.com The formation of an oxazol-5(4H)-one intermediate is a common mechanism for racemization during peptide bond formation. mdpi.com
To minimize epimerization, specific coupling additives containing N-hydroxylamines, such as 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-hydroxyimino acetate (B1210297) (OxymaPure®), are often used. orgsyn.orgorgsyn.org These additives react with the activated amino acid to form an active ester that is less prone to racemization. csic.es Studies have shown that OxymaPure® is particularly effective at preserving stereochemical configuration, often outperforming traditional benzotriazole-based additives. orgsyn.orgorgsyn.org
When condensing dipeptides or larger fragments, there is a significant risk of C-terminal epimerization. rsc.org It is therefore crucial to carefully select coupling conditions and to analyze the stereochemical purity of the final product, for example, by HPLC analysis of a derivatized form of the peptide. rsc.org In the synthesis of N-(hydroxy)-peptoid–peptide hybrids, a low epimerization rate (3–5%) was achieved for C- and N-terminal insertion using a cocktail of HATU/HOAt reagents. nih.gov
Biological Significance and Metabolic Context of N Hydroxy D Asparagine in Non Human Biological Systems
Natural Occurrence and Derivation
N-Hydroxy-D-asparagine is a derivative of the D-enantiomer of the amino acid asparagine. While direct isolation of this compound is not extensively documented, related hydroxylated and D-amino acid-containing compounds are found in a variety of natural products, particularly those produced by microorganisms like bacteria and fungi. researchgate.netnih.gov These organisms synthesize complex peptides, often through non-ribosomal peptide synthesis (NRPS), which can incorporate unusual amino acids, including D-isomers and hydroxylated derivatives. researchgate.netnih.gov
For instance, the biosynthesis of the calcium-dependent antibiotic (CDA) by Streptomyces coelicolor involves the hydroxylation of L-asparagine to produce L-β-hydroxyasparagine. acs.org This process is catalyzed by a specific oxygenase, demonstrating a known biological pathway for asparagine hydroxylation. Similarly, β-hydroxyasparagine has been identified in the structure of occidiofungin, an antifungal compound produced by a Burkholderia species. nih.gov
The presence of D-amino acids in natural products is widespread. researchgate.netnih.gov Bacteria, in particular, produce a diverse array of D-amino acids which are integral components of structures like the peptidoglycan cell wall (e.g., D-alanine and D-glutamic acid). nih.gov Furthermore, many natural peptides produced by bacteria and fungi contain D-amino acids, which are introduced either by racemase enzymes that convert L-amino acids to their D-form or through post-translational modifications of ribosomally synthesized peptides. researchgate.netnih.gov Given these established pathways for both amino acid hydroxylation and the formation of D-amino acids in microorganisms, it is conceivable that this compound could be isolated from microbial sources that produce complex secondary metabolites.
Conceptual Roles within D-Amino Acid Metabolism in Non-Human Organisms
The transport and homeostasis of D-amino acids are crucial for microbial physiology. In the model Gram-positive bacterium Bacillus subtilis, the uptake of D-amino acids is handled by specific transport systems, which can differ from those used for their L-enantiomers. nih.govbiorxiv.org
Recent research has identified the malate/lactate antiporter, MleN, as the primary transporter for D-asparagine in B. subtilis. nih.govuni-goettingen.deresearchgate.netresearchgate.net This discovery was made by using D-asparagine as a toxic analog to L-asparagine; mutants resistant to D-asparagine toxicity were found to have mutations in the mleN gene. nih.govresearchgate.net Interestingly, MleN does not appear to transport L-asparagine, which is instead taken up by broad-spectrum amino acid importers like AimA and BcaP. nih.govbiorxiv.orguni-goettingen.de This demonstrates that even structurally similar stereoisomers like D- and L-asparagine can be recognized and transported by distinct and specific systems within the same organism. nih.govresearchgate.net The identification of such specific transporters is often challenging due to the redundancy and poor specificity of many amino acid transport systems in bacteria. nih.govbiorxiv.org
This specificity in transport highlights a sophisticated level of metabolic regulation, allowing bacteria to differentiate between and selectively acquire various amino acid stereoisomers from their environment. The ability to import D-amino acids like D-asparagine is significant, as these molecules can be utilized as nutrient sources or play regulatory roles within the cell.
D-amino acids, once considered minor components of the biological world, are now recognized as having significant and diverse regulatory roles in microbial communities and in communication between different kingdoms of life. nih.govfrontiersin.org Many bacteria release D-amino acids into their environment, where they can act as signaling molecules that influence the behavior of both the producing organism and other nearby microbes. nih.govfrontiersin.org
One of the most well-studied roles of extracellular D-amino acids is the regulation of bacterial biofilms. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix. nih.gov Certain D-amino acids, such as D-leucine, D-methionine, D-tyrosine, and D-tryptophan, have been shown to inhibit biofilm formation and even trigger the disassembly of mature biofilms in various bacteria, including Bacillus subtilis and Staphylococcus aureus. nih.govmdpi.com They can interfere with the synthesis of the biofilm matrix and promote cell wall remodeling. nih.govresearchgate.net
Beyond interactions within the bacterial kingdom, D-amino acids serve as inter-kingdom signals, particularly between bacteria and their eukaryotic hosts. nih.govpreprints.org Since many D-amino acids are specific to bacteria, they can be recognized by host organisms as markers of a microbial presence. nih.gov For example, certain D-amino acids produced by bacteria in the human airway can interact with mammalian sweet taste receptors, modulating the host's innate immune response. nih.govmdpi.com This "eavesdropping" on bacterial communication allows the host to sense the microbial population and respond accordingly. mdpi.com D-amino acids are therefore considered evolutionarily conserved stress signals that can modulate homeostasis and redox reactions across different life forms. preprints.orgsciety.org
Advanced Analytical and Detection Methodologies for N Hydroxy D Asparagine
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating components of a mixture. For amino acid analysis, High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most employed methods.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for amino acid analysis, including non-proteinogenic and d-isomers. nih.govnih.govresearchgate.net The technique separates compounds based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). For amino acids, which are typically polar and lack strong UV-absorbing chromophores, reversed-phase HPLC is commonly used, often following a pre-column derivatization step to enhance detection. lcms.cz
Several methods have been developed for the resolution of d- and l-enantiomers of amino acids by creating diastereomeric derivatives before HPLC analysis. nih.govnih.gov For instance, a one-step derivatization procedure using the chiral reagent N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH2) has been reported for the analysis of acidic d-amino acids. nih.govnih.gov The resulting diastereomers can be effectively separated on an ODS-Hypersil column. nih.govnih.gov This method offers good resolution and high molar absorptivity of the derivatives. nih.govnih.gov
Another common approach involves derivatization with o-phthaldialdehyde (OPA) in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives. lcms.cz This allows for the separation and quantification of amino acid enantiomers. lcms.cz The separation is typically achieved on a reversed-phase column, and the method has been successfully applied to determine d-aspartic acid and d-serine (B559539) in biological samples. lcms.cz
It is important to note that while some HPLC methods are designed for underivatized amino acids, they may be less common due to the challenges in detecting these compounds directly. jocpr.comsielc.com
Table 1: HPLC Methods for Amino Acid Analysis
| Method | Derivatization Reagent | Column Type | Detection | Application |
|---|---|---|---|---|
| Chiral Derivatization | N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH₂) | ODS-Hypersil | UV (340 nm) | Determination of acidic d-amino acids. nih.govnih.gov |
| Chiral Derivatization | o-phthaldialdehyde (OPA) / N-acetyl-L-cysteine (NAC) | Reversed-Phase | Fluorescence | Analysis of D-Asp and D-Ser in brain tissue. lcms.cz |
| Chiral Derivatization | o-phthalaldehyde (B127526) (OPA) / N-tert-butyloxycarbonyl-D-cysteine (Boc-D-Cys) | Reversed-Phase C18 | Fluorescence | Determination of Asp, Ser, and Ala enantiomers. researchgate.net |
| No Derivatization | Not Applicable | Primesep 100 (Reversed-Phase Cation-Exchange) | ELSD, UV | Analysis of underivatized amino acids in complex mixtures. sielc.com |
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the column stationary phase (<2 µm). This results in higher resolution, improved sensitivity, and faster analysis times. lcms.czlcms.cz UPLC is particularly well-suited for the analysis of complex biological samples where numerous amino acids and their isomers may be present. jove.comnih.gov
For amino acid analysis, UPLC is often coupled with tandem mass spectrometry (UPLC-MS/MS) and employs pre-column derivatization to enhance separation and detection. jove.comnih.gov A widely used derivatization reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which reacts with both primary and secondary amino acids to form stable, fluorescent, and UV-active derivatives. lcms.cznih.govoup.comthermofisher.com This method has been successfully used for the targeted analysis of a wide range of amino acids in various matrices, including plant extracts and mammalian cell culture medium. nih.govthermofisher.com The AccQ•Tag Ultra column is specifically designed for the separation of these AQC-derivatized amino acids. lcms.cz
UPLC technology has been shown to significantly reduce run times for amino acid enantiomer analysis compared to conventional HPLC methods, for example, in the measurement of D-Asp and D-Ser in brain tissue extracts. lcms.cz
High-Performance Liquid Chromatography (HPLC) Applications for Amino Acid Analysis
Spectrometric Identification and Quantification Methods
Spectrometric methods are indispensable for the definitive identification and precise quantification of analytes separated by chromatography. Mass spectrometry, fluorescence, and UV absorption are the primary detection techniques used for n-Hydroxy-d-asparagine and other amino acids.
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS), it provides high selectivity and sensitivity for the identification and quantification of compounds in complex mixtures. mdpi.com Tandem mass spectrometry (MS/MS) further enhances specificity by fragmenting selected ions and analyzing the resulting product ions, which is crucial for structural elucidation and confident identification. jove.comunito.it
For amino acid analysis, electrospray ionization (ESI) is a common ionization technique that can readily protonate or deprotonate amino acids. unito.it The fragmentation patterns of amino acids in MS/MS are well-documented; for example, protonated aliphatic α-amino acids commonly show a neutral loss of (H₂O + CO). unito.it
Recent studies have demonstrated the use of LC-MS/MS for the comprehensive profiling of both proteinogenic and non-proteinogenic amino acids. mdpi.com The technique is also invaluable for studying post-translational modifications like deamidation, where an asparagine residue is converted to aspartic acid, a process that can be monitored by the resulting mass shift. acs.orgnih.govnih.gov High-resolution mass spectrometers are essential to differentiate between the deamidated peptide and the overlapping ¹³C isotope peak of the original peptide. nih.gov Ion mobility-mass spectrometry is an emerging technique that can separate chiral amino acid enantiomers after derivatization. nih.govresearchgate.net
Fluorescence and Ultraviolet (UV) absorption are common detection methods used in conjunction with HPLC and UPLC for amino acid analysis. Since most amino acids lack a native chromophore or fluorophore, derivatization is typically required to render them detectable by these techniques. lcms.cz
Fluorescence Detection: This method offers high sensitivity, often reaching the picomole or even femtomole range. nih.govjafs.com.pl A widely used derivatizing agent for primary amines is o-phthaldialdehyde (OPA), which reacts with them in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.govfishersci.com The fluorescence of these derivatives can be measured with excitation wavelengths around 330-390 nm and emission wavelengths around 436-475 nm. interchim.fr This method is noted for its high sensitivity and is suitable for quantifying amino acids at very low concentrations. bevital.no
Ultraviolet (UV) Absorption Detection: While less sensitive than fluorescence, UV detection is a robust and widely available technique. After derivatization with a UV-absorbing tag, amino acids can be quantified. For instance, derivatives formed with N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide can be detected by UV absorption at 340 nm, allowing detection in the picomole range. nih.govnih.gov Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) also yields derivatives with strong UV absorbance at 260 nm. thermofisher.com Some amino acids with aromatic rings, like tryptophan and tyrosine, have inherent UV absorption that can be utilized for detection, although this is not applicable to this compound. nih.gov
Mass Spectrometry (MS) Applications for Amino Acid Analysis
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a key step in the analysis of amino acids like this compound, serving to improve their chromatographic behavior and, more importantly, to introduce a detectable tag for UV or fluorescence detection. lcms.cz
One of the most common derivatization reagents for primary amino acids is o-phthaldialdehyde (OPA) . atamanchemicals.com In the presence of a thiol, such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine, OPA reacts rapidly with primary amines to form highly fluorescent and UV-active isoindole products. nih.govjafs.com.plfishersci.com This reaction is a cornerstone of pre-column derivatization in HPLC for sensitive amino acid analysis. jafs.com.plbevital.no The reaction conditions, particularly pH (typically between 9.0 and 11.5), need to be carefully controlled for reproducible results. fishersci.com A limitation of OPA is its inability to react with secondary amino acids. nih.gov
For the simultaneous analysis of both primary and secondary amino acids, a dual-derivatization approach is often employed, using OPA for primary amines followed by a reagent like 9-fluorenylmethylchloroformate (FMOC-Cl) for secondary amines. lcms.czthermofisher.com
Another versatile reagent is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) , which reacts with both primary and secondary amino acids to produce stable, fluorescent derivatives suitable for UPLC analysis. nih.govthermofisher.com
The choice of derivatization strategy depends on the specific amino acids of interest, the required sensitivity, and the available detection instrumentation.
Table 2: Common Derivatization Reagents for Amino Acid Analysis
| Reagent | Reacts With | Detection Method | Key Features |
|---|---|---|---|
| o-phthaldialdehyde (OPA) | Primary amines | Fluorescence, UV | High sensitivity, rapid reaction; requires a thiol co-reagent. nih.govjafs.com.plfishersci.com |
| 9-fluorenylmethylchloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence, UV | Used for secondary amines, often in combination with OPA. lcms.czthermofisher.com |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | Fluorescence, UV | Forms stable derivatives; suitable for UPLC-MS/MS. lcms.cznih.govoup.comthermofisher.com |
| N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH₂) | Primary and secondary amines | UV | Chiral reagent for enantiomeric separation. nih.govnih.gov |
Optimization of Colorimetric Detection Assays (e.g., Ninhydrin (B49086) Reaction Principles)
The ninhydrin reaction is a cornerstone of colorimetric assays for the detection and quantification of amino acids. mdpi.commicrobenotes.com The fundamental principle involves the reaction of ninhydrin (2,2-dihydroxyindane-1,3-dione), a potent oxidizing agent, with the primary amino group of an amino acid. byjus.com This reaction, typically conducted at elevated temperatures, results in the oxidative deamination of the amino acid, producing ammonia (B1221849), carbon dioxide, an aldehyde, and the reduced form of ninhydrin, known as hydrindantin (B147029). microbenotes.combyjus.com The released ammonia then condenses with another molecule of ninhydrin and hydrindantin to form a deep purple-colored product known as Ruhemann's purple. microbenotes.combyjus.com This chromophore exhibits a maximum absorbance wavelength (λmax) around 570 nm, and the intensity of the color is proportional to the concentration of the amino acid present. mdpi.comgoogle.com
While most primary amino acids yield the characteristic Ruhemann's purple, the reaction product can vary. For instance, imino acids like proline produce a yellow-colored complex. microbenotes.combyjus.com Notably, asparagine is reported to form a brown-colored product under standard conditions. microbenotes.combyjus.comvedantu.com Given the structural similarity, the principles optimized for asparagine provide a critical foundation for developing a robust assay for this compound.
Optimization of the ninhydrin assay is crucial for ensuring sensitivity, specificity, and reproducibility. Research has identified several key factors that significantly influence the reaction's outcome. cdnsciencepub.comnih.gov These include the composition and pH of the buffer system, the concentration of ninhydrin and reducing agents, the type of organic solvent used, and the reaction time and temperature. mdpi.comcdnsciencepub.com
A systematic optimization using asparagine as the model amino acid has established a highly sensitive and reproducible protocol. mdpi.comresearchgate.net This work highlights the importance of each component in the reaction mixture for achieving maximal color development and stability. mdpi.com The optimal conditions identified in these studies are detailed in Table 1.
Table 1: Optimized Parameters for the General Ninhydrin Reaction Using Asparagine as a Model This interactive table summarizes detailed research findings on the optimization of the ninhydrin reaction for amino acid quantification. mdpi.comresearchgate.netresearchgate.net
| Parameter | Optimized Condition | Rationale / Finding |
|---|---|---|
| Buffer System | 0.8 mol L⁻¹ Potassium Acetate (B1210297) & 1.6 mol L⁻¹ Acetic Acid | Potassium was found to be a more effective counter-cation compared to sodium or lithium for the acetate buffer. mdpi.comresearchgate.net A slightly acidic pH of around 4.3 improves results. mdpi.com |
| Reagent Concentrations | 20 mg mL⁻¹ Ninhydrin & 0.8 mg mL⁻¹ Hydrindantin | Hydrindantin is a crucial reducing agent that participates in the formation of the final chromophore. mdpi.com The ratio of ninhydrin to hydrindantin was found to be a key factor. researchgate.net |
| Solvent | DMSO/Acetate Buffer 40/60 (v/v) | The use of an organic solvent like Dimethyl sulfoxide (B87167) (DMSO) is necessary to dissolve the reagents. mdpi.com |
| Reaction Conditions | 90 °C for 45 minutes | These incubation conditions were found to enhance the stability of the resulting colored dye compared to other tested temperatures and durations. mdpi.comresearchgate.netmdpi.com |
| Detection | Absorbance measurement at 570 nm | This wavelength corresponds to the maximum absorbance for the Ruhemann's purple complex formed with most primary amino acids. mdpi.comgoogle.com |
Further research has led to the development of a highly specific colorimetric assay for L-asparagine that distinguishes it from other amino acids. nih.govsci-hub.se This method relies on different reaction conditions to produce a unique chromophore. When an aqueous L-asparagine solution is mixed with a dilute ethanolic ninhydrin solution and incubated at lower temperatures (below 37°C), the mixture yields a product with a maximum UV absorption between 340-350 nm. nih.gov This is in stark contrast to the typical Ruhemann's purple (λmax ≈ 570 nm) formed by other amino acids under standard heating conditions. nih.gov This specific assay demonstrates a linear relationship between absorbance and asparagine concentration from 50 µM to 50 mM, even in the presence of a high background of other amino acids, highlighting its practical value for specific quantification. nih.gov A comparison of these distinct methodologies is presented in Table 2.
Table 2: Comparative Analysis of Ninhydrin Assay Conditions for Asparagine This interactive table contrasts the standard optimized ninhydrin method with a specific assay developed for L-asparagine. mdpi.comnih.govsci-hub.se
| Parameter | General Optimized Method | Specific L-Asparagine Assay |
|---|---|---|
| Target Analyte | General α-amino acids (using asparagine as model) | Specific for L-Asparagine |
| Reaction Temperature | 90 °C | < 37 °C |
| Ninhydrin Solvent | DMSO / Acetate Buffer | Ethanol |
| Resulting Chromophore | Ruhemann's purple (or brown variant) | Unique UV-absorbing chromophore |
| Absorption Max (λmax) | ~570 nm | 340-350 nm |
| Key Advantage | High sensitivity for total amino acid quantification | High specificity for asparagine in complex mixtures |
These optimized protocols, particularly those developed using asparagine, provide a robust starting point for the precise and reliable quantification of this compound. The choice between a general method measuring at 570 nm and a specific assay at a lower wavelength would depend on the analytical need, whether it is for total quantification or for specific detection in the presence of other amino acids.
Computational and Theoretical Investigations of N Hydroxy D Asparagine
Quantum Chemical Approaches
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of molecules like n-Hydroxy-d-asparagine at the electronic level. These methods provide insights that are often inaccessible through experimental techniques alone.
Electronic Structure and Molecular Geometry Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and geometry of molecules. mdpi.commdpi.com It is based on the principle that the total energy of a system is a unique functional of its electron density. royalsocietypublishing.org By employing functionals like B3LYP with basis sets such as 6-31G(d,p), researchers can optimize molecular geometries to find the most stable conformations. mdpi.comnih.gov
For amino acids and their derivatives, DFT calculations can elucidate key structural parameters. The arrangement of electrons in an atom, known as the electron configuration, dictates how atoms bond and the resulting molecular geometry. savemyexams.commcat-review.org These calculations can predict bond lengths, bond angles, and dihedral angles that define the three-dimensional shape of this compound. For instance, theoretical studies on similar molecules like asparagine have used DFT to calculate these parameters and analyze the effects of solvation. scielo.br
The geometry of a molecule is determined by the arrangement of its electron groups, which can be predicted to a first approximation by the number of bonding and lone pair electrons around a central atom. weebly.com In this compound, the presence of various functional groups, including the carboxylic acid, the primary amine, and the hydroxamic acid side chain, leads to a complex potential energy surface with multiple possible conformations. DFT calculations can explore these conformations to identify the lowest energy structures. csic.es
Table 1: Representative Calculated Molecular Properties of Asparagine Derivatives
| Property | Value (for Asparagine) | Method/Basis Set | Reference |
| Zero-point energy (kcal/mol) | 96.1 | B3LYP/6-31G(d,p) | mdpi.com |
| Enthalpy (kcal/mol) | 102.3 | B3LYP/6-31G(d,p) | mdpi.com |
| Gibbs free energy (kcal/mol) | 65.9 | B3LYP/6-31G(d,p) | mdpi.com |
| Dipole Moment (Debye) | 3.55 | B3LYP/6-31G(d,p) | mdpi.com |
Analysis of Frontier Molecular Orbitals and Reactivity Sites
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. numberanalytics.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and reactivity. numberanalytics.comresearchgate.net A smaller gap suggests higher reactivity. numberanalytics.com
For this compound, FMO analysis can identify the most probable sites for electrophilic and nucleophilic attack. The distribution of these orbitals reveals regions of high electron density (potential nucleophilic sites) and low electron density (potential electrophilic sites). nih.gov For example, the oxygen and nitrogen atoms with lone pairs are expected to be primary sites for protonation and interaction with electrophiles, which would be reflected in the shape and energy of the HOMO. youtube.com Conversely, the carbonyl carbons are potential electrophilic sites, a characteristic that would be associated with the LUMO. youtube.com
Computational tools can generate maps of the electrostatic potential (ESP) on the molecular surface, visually representing these reactive sites. nih.govnih.gov These maps show regions of negative potential (red/yellow), which are prone to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. nih.gov This analysis is crucial for predicting how this compound might interact with other molecules, such as enzymes or receptors.
Table 2: Frontier Molecular Orbital (FMO) Energies for Asparagine
| Orbital | Energy (eV) in Vacuum | Energy (eV) in Water | Method/Basis Set | Reference |
| HOMO | -6.83 | -6.91 | B3LYP/6-31G(d,p) | mdpi.com |
| LUMO | -0.52 | -0.54 | B3LYP/6-31G(d,p) | mdpi.com |
| HOMO-LUMO Gap (ΔE) | 6.31 | 6.37 | B3LYP/6-31G(d,p) | mdpi.com |
Molecular Modeling and Dynamics Simulations
While quantum chemical methods provide detailed electronic information, molecular modeling and dynamics simulations are essential for understanding the conformational behavior and interactions of this compound in a biological context.
Conformational Analysis of n-Hydroxy Peptides (e.g., β-sheet propensity and hydrogen bonding)
The incorporation of modified amino acids like this compound into peptides can significantly influence their secondary structure. rsc.org The N-hydroxy group introduces unique hydrogen bonding capabilities, acting as both a strong hydrogen bond donor and a potential acceptor. nih.govnih.gov This can alter the conformational preferences of the peptide backbone. rsc.org
Research has demonstrated that placing N-hydroxy amino acids at specific positions within a peptide sequence can enhance the stability of β-hairpin and β-sheet structures. rsc.orgnih.gov The ability of the N-hydroxy group to form strong interstrand hydrogen bonds can outweigh potential local disruptions, leading to the formation of well-ordered, sheet-like assemblies. nih.govnih.gov The propensity of an amino acid to be found in a β-sheet is influenced by its side chain; large aromatic and β-branched residues are often favored. wikipedia.org The introduction of an N-hydroxy group adds another layer of complexity and control to peptide design. rsc.orgnih.gov
Table 3: Hydrogen Bonding in Peptide Structures
| Hydrogen Bond Type | Typical Distance (Å) (H···Acceptor) | Typical Angle (°) (Donor-H···Acceptor) | Role in Secondary Structure | Reference |
| N-H···O=C (Backbone) | 1.5 - 2.2 | 130 - 180 | Stabilization of α-helices and β-sheets | scielo.brwikipedia.org |
| N-OH···O=C (N-hydroxy peptide) | - | - | Stabilization of β-sheets, enforces trans amide | nih.govnih.gov |
| Side Chain-Backbone | Varies | Varies | Capping of helices, turn formation | wikipedia.org |
| Side Chain-Side Chain | Varies | Varies | Tertiary structure stabilization | acs.org |
Note: Specific distances and angles for N-OH hydrogen bonds in this compound peptides require dedicated computational studies. The table provides general characteristics of hydrogen bonds in peptides.
Ligand-Receptor Interaction Studies (e.g., inclusion complex formation with cyclodextrins)
Understanding how this compound interacts with potential binding partners is crucial for elucidating its biological function. Molecular docking and dynamics simulations are used to model these interactions. A common model system for studying such interactions is the formation of inclusion complexes with cyclodextrins. mdpi.comoatext.com
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. oatext.com They can encapsulate guest molecules, like amino acids, if there is a suitable geometric and chemical fit. mdpi.comoatext.com The formation of these complexes is driven by non-covalent interactions, including hydrophobic interactions, van der Waals forces, and hydrogen bonds. mdpi.comoatext.com
Computational studies, including molecular docking and DFT, can predict the most favorable orientation of a guest molecule within the cyclodextrin (B1172386) cavity and calculate the binding energy of the complex. mdpi.com For this compound, these simulations would explore how its different functional groups (the amino, carboxyl, and N-hydroxy-amide groups) interact with the cyclodextrin host. Such studies on the related asparagine enantiomers have shown subtle differences in their complexation with β-cyclodextrin, highlighting the sensitivity of these interactions to stereochemistry. mdpi.com These computational approaches provide a molecular-level understanding of the recognition and binding processes. mdpi.com
Thermodynamic and Spectroscopic Predictions
Computational chemistry also allows for the prediction of thermodynamic properties and spectroscopic signatures, which are vital for characterizing this compound and comparing theoretical models with experimental data.
Thermodynamic properties such as the enthalpy of formation, heat capacity, and Gibbs free energy can be calculated using DFT. mdpi.commdpi.com These values provide insight into the stability of the molecule and the energetics of reactions in which it might participate. For example, calculations on asparagine have determined its thermodynamic properties in both the gas phase and in aqueous solution, showing how the environment affects its stability. mdpi.comscielo.br
Furthermore, computational methods can predict various types of spectra. Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra, which correspond to UV-visible spectroscopy. nih.govresearchgate.net This helps in identifying electronic transitions and understanding the photophysical properties of the molecule. Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra. researchgate.net This comparison is a powerful tool for confirming the molecular structure, as the vibrational modes are highly sensitive to the molecule's geometry and bonding. mdpi.com For instance, theoretical IR spectra have been successfully used to confirm the formation of inclusion complexes between asparagine enantiomers and β-cyclodextrin. mdpi.com
Table 4: Predicted Spectroscopic Data for Related Compounds
| Spectroscopic Technique | Predicted Parameter | Compound/System | Computational Method | Reference |
| UV-Visible | Electronic Transitions | Generic organic molecules | TD-DFT | researchgate.net |
| Infrared (IR) | Vibrational Frequencies (e.g., N-H stretch) | Generic organic molecules | DFT (B3LYP) | nih.gov |
| NMR | Chemical Shielding Constants | Formaldehyde | VSCF/MP2 | researchgate.net |
| Infrared (IR) | Vibrational Frequencies | β-CD-Asparagine Complex | DFT | mdpi.com |
Note: This table provides examples of how computational methods are used to predict spectroscopic data for various systems. Specific predictions for this compound would require a dedicated computational study.
Prediction of Acidic Dissociation Constants (pKa values) using Ab Initio Procedures
The acidic dissociation constant (pKa) is a fundamental descriptor of a molecule's behavior in solution. Ab initio quantum mechanical methods offer a powerful route to predict pKa values, especially for novel compounds where experimental data may be scarce. peerj.comresearchoutreach.org These calculations typically involve a thermodynamic cycle that relates the gas-phase deprotonation energy to the free energy change of dissociation in a solvent. mdpi.com
The general procedure involves several key computational steps:
Gas-Phase Geometry Optimization : The three-dimensional structures of both the protonated (acid) and deprotonated (conjugate base) forms of the molecule are optimized to find their lowest energy conformations. Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed for this purpose with appropriate basis sets (e.g., 6-311+G(d,p)). peerj.comscielo.br
Frequency Calculations : Harmonic frequency calculations are performed on the optimized geometries to confirm they are true energy minima and to obtain thermal corrections (enthalpy and entropy) to the electronic energy, yielding the gas-phase free energy (G_gas). acs.org
Solvation Free Energy Calculation : The free energy of solvation (ΔG_solv) for each species is calculated using a continuum solvation model, such as the Polarized Continuum Model (PCM) or the SMD model. peerj.commdpi.comscielo.br This step is crucial as it accounts for the stabilizing effect of the solvent (typically water) on the charged species.
pKa Calculation : The pKa is then calculated from the free energy change of the dissociation reaction in solution (ΔG_aq), which is derived from the gas-phase energies and solvation free energies. acs.org
For amino acids like asparagine, this process is applied to the carboxylic acid group and the protonated amine group to determine their respective pKa values. scielo.br In the case of this compound, the N-hydroxyamide group (a hydroxamic acid) introduces a third ionizable proton. The acidity of hydroxamic acids is known to be significantly different from that of simple amides. While specific ab initio pKa predictions for this compound are not detailed in the available literature, the established computational protocols for similar molecules provide a clear framework for its theoretical investigation. doi.orgmpg.de
Table 1: General Methodology for Ab Initio pKa Prediction
| Step | Description | Common Computational Methods |
| 1 | Geometry Optimization | DFT (e.g., B3LYP, M05-2X) with basis sets like 6-31G(d) or larger. |
| 2 | Free Energy Calculation | Harmonic frequency analysis to obtain zero-point energy and thermal corrections. |
| 3 | Solvation Modeling | Implicit/Continuum Solvation Models (e.g., PCM, SMD, COSMO). |
| 4 | Thermodynamic Cycle | Application of a thermodynamic cycle to combine gas-phase and solvation free energies for the calculation of pKa. |
Theoretical Infrared (IR) Spectroscopy for Structural Elucidation
Theoretical infrared (IR) spectroscopy, typically calculated using DFT methods, is a vital tool for elucidating the structure of molecules. pmf.unsa.baresearchgate.net By comparing a calculated IR spectrum with an experimental one, researchers can confirm molecular structures, identify specific conformations, and analyze vibrational modes associated with functional groups. researchgate.net
For this compound, the key functional groups are the carboxylic acid (-COOH), the primary amine (-NH2), and the N-hydroxyamide (-CONHOH). Each group has characteristic vibrational frequencies. Computational methods, such as DFT with the B3LYP functional, can predict these frequencies with a high degree of accuracy, although a scaling factor is often applied to the calculated values to better match experimental results. pmf.unsa.ba
The analysis of formhydroxamic acid (HCONHOH), the simplest hydroxamic acid, shows that the keto tautomer is typically more stable, and its spectrum provides a reference for the vibrations of the N-hydroxyamide group. doi.org Similarly, computational studies on aspartic acid and asparagine help in assigning the vibrations of the amino acid backbone. scielo.brpmf.unsa.ba For instance, the position of the C=O stretching band can help distinguish between the neutral carboxylic acid (~1700-1800 cm⁻¹) and the zwitterionic carboxylate (~1550-1650 cm⁻¹). pmf.unsa.ba The presence of hydrogen bonding significantly affects vibrational frequencies, typically causing a red-shift (lowering of frequency) and broadening of the bands involved, such as the O-H and N-H stretches. pmf.unsa.bamdpi.com
While a specific, complete theoretical IR spectrum for this compound is not available in the surveyed literature, the expected characteristic bands can be inferred from related compounds.
Table 2: Predicted IR Vibrational Mode Regions for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Notes |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, due to hydrogen bonding. |
| C=O stretch | 1700-1760 | Characteristic strong band for the acid form. | |
| Amine | N-H stretch | 3200-3500 | Typically two bands for a primary amine. |
| N-H bend (scissoring) | 1580-1650 | Medium to strong intensity. | |
| N-Hydroxyamide | O-H stretch | ~3200 | Involved in hydrogen bonding. |
| N-H stretch | ~3100 | Involved in hydrogen bonding. | |
| C=O stretch (Amide I) | 1630-1680 | Strong band, sensitive to conformation. | |
| N-O stretch | 900-930 | Characteristic of the hydroxamate group. |
Solvation Studies and Intermolecular Interactions
Computational methods are essential for understanding how a solute molecule like this compound interacts with its solvent environment. These studies can reveal the structure of the solvation shell, the nature of intermolecular forces, and the energetics of the solvation process. acs.orgmdpi.comlibretexts.org
The primary intermolecular forces at play are hydrogen bonds. nih.gov this compound has multiple sites capable of acting as hydrogen bond donors (the -OH of the carboxyl group, the -NH2 group, the N-H and N-OH of the hydroxamate group) and acceptors (the carbonyl oxygens and the hydroxyl oxygen). The N-hydroxy group, in particular, is known to form strong intramolecular and intermolecular hydrogen bonds, which can influence the molecule's conformation and its interactions with water or other solvents. nih.gov
Computational approaches to studying solvation include:
Implicit Solvation Models: As mentioned in the pKa section, continuum models treat the solvent as a uniform medium with a specific dielectric constant. This is computationally efficient for calculating solvation free energies. scielo.br
Explicit Solvation Models: This approach involves surrounding the solute molecule with a number of explicit solvent molecules (e.g., water). The system's geometry is then optimized to find the most stable arrangement, revealing detailed information about specific solute-solvent hydrogen bonds, including their distances and angles. mdpi.com This method is more computationally intensive but provides a more detailed picture of the immediate solvation shell.
Studies on related amino acids show that zwitterionic forms are stabilized by intermolecular hydrogen bonding with solvent molecules. pmf.unsa.bamdpi.com For this compound, the N-hydroxyamide group adds another layer of complexity and interaction potential, making it a strong candidate for forming stable, structured solvation shells.
Table 3: Potential Intermolecular Interactions of this compound
| Interaction Type | Donor/Acceptor Site on this compound | Interacting Partner (e.g., Water) |
| Hydrogen Bond (Donor) | Carboxyl -OH, Amine -NH₂, Hydroxamate -NH, Hydroxamate -OH | Oxygen atom of water |
| Hydrogen Bond (Acceptor) | Carboxyl C=O, Hydroxamate C=O, Hydroxamate N-OH | Hydrogen atom of water |
| Dipole-Dipole | Polar C=O, C-N, O-H, N-O bonds | Polar solvent molecules |
Emerging Research Frontiers for N Hydroxy D Asparagine
Development of Novel and Efficient Synthetic Routes
The synthesis of n-Hydroxy-d-asparagine and its derivatives presents unique challenges due to the presence of multiple chiral centers and the reactive hydroxylamino group. Researchers are actively exploring both chemical and enzymatic strategies to achieve efficient and stereoselective synthesis.
Early attempts at the chemical synthesis of N-hydroxyaspartic acid by reacting β-bromosuccinic acid or fumaric acid with hydroxylamine (B1172632) were unsuccessful. cdnsciencepub.com A more successful approach has involved the use of N-benzyloxyaspartic acid diesters as starting materials. cdnsciencepub.com This method allows for the synthesis of N-acyl derivatives, which can then potentially be deprotected to yield the free N-hydroxyamino acid. For instance, N-benzyloxy-DL-aspartic acid diethyl ester has been synthesized from O-tosyl-DL-malic acid diethyl ester. cdnsciencepub.com
Enzymatic synthesis offers a promising alternative for producing optically pure this compound. The enzyme aspartase has been shown to catalyze the synthesis of N-hydroxyaspartic acid from fumaric acid and hydroxylamine. cdnsciencepub.com While initial efforts to isolate the product were challenging, this biocatalytic approach holds potential for developing a more efficient and environmentally friendly synthetic route. cdnsciencepub.com Furthermore, the broader field of enzymatic D-amino acid synthesis provides a rich toolbox of enzymes, such as D-amino acid aminotransferases and engineered D-amino acid dehydrogenases, that could be adapted for the production of this compound. nih.gov For example, multi-enzyme systems have been successfully used to synthesize various D-amino acids from their corresponding α-keto acids or through the stereoinversion of L-amino acids. nih.gov
Future research in this area will likely focus on optimizing these enzymatic cascades and exploring novel biocatalysts with high specificity for this compound. The development of robust and scalable synthetic routes is a critical step toward enabling further biological and pharmacological investigations of this intriguing molecule.
Elucidation of Undiscovered Biological Functions in Diverse Prokaryotic and Eukaryotic Model Systems
While the specific biological roles of this compound are still largely uncharted, the known functions of related D-amino acids in both prokaryotes and eukaryotes provide a compelling rationale for further investigation.
In the bacterial kingdom, D-amino acids are no longer considered mere curiosities but are recognized as key regulators of various physiological processes. nih.gov They are known to be involved in the construction of peptidoglycan cell walls and can influence biofilm formation and disassembly. nih.govnih.gov Given that bacteria inhabit diverse and competitive environments, the release of D-amino acids can serve as a form of chemical communication and warfare. nih.gov It is plausible that this compound could play a similar regulatory role in specific bacterial species, perhaps influencing cell-cell signaling or mediating interactions with host organisms.
In eukaryotic systems, the discovery of D-amino acids in mammals, including humans, has opened up new avenues of research in neuroscience and physiology. tandfonline.com For example, D-aspartate acts as a signaling molecule in the nervous and endocrine systems, regulating processes such as neurogenesis and hormone production. nih.govtandfonline.com D-serine (B559539) is another well-known neuromodulator that co-agonizes the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in learning and memory. nih.gov The presence of D-asparagine has been reported in the yeast Saccharomyces cerevisiae and the plant Arabidopsis thaliana. nih.gov In yeast, D-asparagine can act as a nitrogen source and is a substrate for external asparaginase. medchemexpress.com In plants, asparagine metabolism is central to nitrogen transport, storage, and recycling. oup.com The hydroxylation of asparagine could represent a further layer of regulation in these processes, potentially modulating its metabolic fate or signaling properties.
The exploration of this compound's function in various model organisms, from bacteria to yeast and neuronal cell lines, is a key research frontier. Such studies could reveal novel signaling pathways and metabolic networks, expanding our understanding of the biological importance of D-amino acids.
Advancements in Analytical Methodologies for Detection and Quantification in Complex Biological Matrices
A major bottleneck in understanding the biological roles of this compound is the difficulty in detecting and quantifying it in complex biological samples. Its low abundance, coupled with the presence of its L-enantiomer and other structurally similar molecules, necessitates the development of highly sensitive and selective analytical methods.
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the workhorses for amino acid analysis. researchgate.netd-nb.info To enhance the separation and detection of chiral amino acids like this compound, pre-column derivatization with a chiral reagent is often employed. mdpi.comnih.gov This creates diastereomers that can be more easily separated on a standard reverse-phase HPLC column. Reagents such as N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), an analog of Marfey's reagent, have been used for the sensitive detection of acidic D-amino acids. nih.gov Another approach involves derivatization with o-phthalaldehyde (B127526) (OPA) to tag primary amino groups, often followed by fluorescence detection for increased sensitivity. nih.gov
Two-dimensional HPLC (2D-HPLC) offers enhanced resolution by using two columns with different separation properties, which is particularly useful for resolving trace amounts of D-amino acids from the abundant L-amino acids in biological matrices. mdpi.com For quantification, stable isotope-labeled internal standards are crucial for correcting for matrix effects and variations in sample preparation and instrument response. d-nb.info
Future advancements in this field will likely focus on developing more streamlined and high-throughput methods. The use of ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can offer significant improvements in speed, sensitivity, and selectivity. mdpi.com The development of specific antibodies for use in immunoassays could also provide a high-throughput screening method for this compound, although this would require the successful synthesis of appropriate haptens. The refinement of these analytical techniques is paramount for accurately mapping the distribution and dynamics of this compound in biological systems.
Exploration of its Role in the Biosynthesis of Uncharacterized Natural Products
One of the most exciting emerging areas of research is the role of this compound as a building block in the biosynthesis of natural products. Many microbial secondary metabolites, which are a rich source of antibiotics and other pharmacologically active compounds, are non-ribosomal peptides (NRPs) that incorporate non-proteinogenic amino acids. acs.org
A landmark discovery in this area was the elucidation of the biosynthetic pathway for the calcium-dependent antibiotic (CDA) produced by the bacterium Streptomyces coelicolor. acs.org This work identified a non-heme, Fe(II)/α-ketoglutarate-dependent oxygenase, named AsnO, which is responsible for the stereospecific hydroxylation of L-asparagine to generate β-hydroxyasparagine. acs.org This modified amino acid is then incorporated into the growing peptide chain by the non-ribosomal peptide synthetase (NRPS) machinery. While this discovery relates to the L-form, it provides a clear precedent for the enzymatic generation and incorporation of hydroxylated asparagine derivatives into complex natural products.
The search for novel natural products from diverse microbial sources, such as actinomycetes and fungi, is ongoing. elifesciences.orgmdpi.com It is highly probable that other uncharacterized biosynthetic gene clusters encode for enzymes that synthesize and utilize this compound. Bioinformatic analysis of microbial genomes can help to identify putative NRPS gene clusters that may contain hydroxylases similar to AsnO, but with a specificity for D-asparagine. Subsequent gene knockout and metabolite profiling studies can then be used to confirm the role of these genes in the production of this compound-containing natural products.
The discovery of such natural products would not only expand the known chemical diversity of microbial secondary metabolites but could also lead to the identification of new bioactive compounds with potential therapeutic applications. Furthermore, understanding the enzymatic machinery responsible for the synthesis and incorporation of this compound could provide new tools for the biocatalytic production of novel amino acids and the engineered biosynthesis of new-to-nature peptide-based drugs.
Q & A
Q. How can researchers enhance the reproducibility of This compound-related studies in synthetic chemistry?
- Methodological Answer : Provide detailed synthetic protocols in Supplementary Information (e.g., reagent grades, reaction times, purification steps). Use digital tools like Electronic Lab Notebooks (ELNs) to track batch-to-batch variability. Participate in interlaboratory validation studies and share raw data via repositories (e.g., Zenodo). Cite primary literature instead of commercial databases to ensure traceability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
